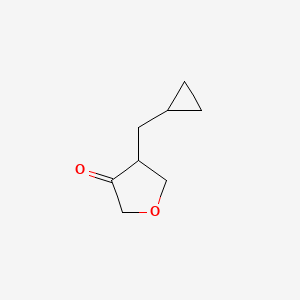

4-(Cyclopropylmethyl)oxolan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(Cyclopropylmethyl)oxolan-3-one” is a chemical compound with the CAS Number: 2253632-78-7 . Its IUPAC name is 4-(cyclopropylmethyl)dihydrofuran-3(2H)-one . It has a molecular weight of 140.18 . It is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12O2/c9-8-5-10-4-7(8)3-6-1-2-6/h6-7H,1-5H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

The thermal decomposition of oxolan-3-one, a similar compound, has been studied . The products observed include ethylene, carbon monoxide, formaldehyde, ketene, acetylene, and propyne . A comprehensive computational study of the unimolecular decomposition mechanism shows reactions consistent with these products .Physical And Chemical Properties Analysis

“this compound” is a liquid . It has a molecular weight of 140.18 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

1. Intramolecular Cyclization

Research has explored the cyclization of similar compounds, such as 1-(2,3-Epoxypropyl)-1-cyclohexanol and its analogues, leading to the formation of oxetanes and oxolanes under various conditions. These findings may be relevant to understanding the reactivity and potential applications of 4-(Cyclopropylmethyl)oxolan-3-one in similar cyclization reactions (Murai, Ono, & Masamune, 1977).

2. Oxa-Pictet–Spengler Rearrangement

Studies have shown that the TiCl4-promoted oxa-Pictet–Spengler cyclization of 5-aryl-1,3-dioxolanes produces 1,3-disubstituted-4-hydroxy-isochromans. This implies potential applications for this compound in similar rearrangements, possibly leading to novel compounds (Bianchi, Rúa, & Kaufman, 2004).

3. Biosynthesis of Natural Products

Compounds with structures similar to this compound, featuring cyclopropane, epoxide, and aziridine groups, are significant in the biosynthesis of natural products. These compounds, due to their inherent ring strain, exhibit various biological activities, suggesting that this compound could play a role in the synthesis of bioactive molecules (Thibodeaux, Chang, & Liu, 2012).

4. Molecular Structure and Conformation Studies

Research on molecules with three-membered rings like cyclopropane and oxirane offers insights into the energy, geometry, and electronic distribution of these compounds. This is relevant to understanding the structural and reactivity aspects of this compound (Cremer & Kraka, 1985).

5. Herbicidal Applications

Research on 2-(aryloxyacetyl)cyclohexane-1,3-diones as herbicidal agents hints at possible agricultural applications for this compound derivatives. These compounds could potentially act as inhibitors for specific plant enzymes, offering new avenues for weed control (Wang et al., 2016).

6. Gold-Catalyzed Cycloaddition

A method for preparing 4-(cyclohexa-1,3-dienyl)-1,3-dioxolanes through gold-catalyzed cycloaddition suggests potential synthetic applications for this compound in creating structurally diverse molecules (Rao & Chan, 2014).

Safety and Hazards

The safety information for “4-(Cyclopropylmethyl)oxolan-3-one” includes several hazard statements such as H226, H315, H319, H335 . These indicate that the compound is flammable and can cause skin and eye irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Eigenschaften

IUPAC Name |

4-(cyclopropylmethyl)oxolan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8-5-10-4-7(8)3-6-1-2-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHPAYHSDQEJIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2COCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2837804.png)

![N-(4-acetylphenyl)-3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2837806.png)

![1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride](/img/structure/B2837807.png)

![N-(2-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837809.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B2837816.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2837817.png)

![N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide](/img/structure/B2837821.png)

![2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2837822.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide](/img/structure/B2837824.png)